molecular formula C10H15NO2 B13636384 (1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol

(1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol

Cat. No.: B13636384
M. Wt: 181.23 g/mol
InChI Key: TYCAIPYOFMZYLU-UHFFFAOYSA-N
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Description

(1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol: is an organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.2316 g/mol This compound features a cyclobutyl ring attached to an aminomethyl group and a furan ring attached to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.

    Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a nucleophilic substitution reaction, where an amine reacts with a suitable electrophile.

    Attachment of the Furan Ring: The furan ring is attached through a coupling reaction, often involving a palladium-catalyzed cross-coupling process.

    Methanol Group Addition: The final step involves the addition of a methanol group to the furan ring, typically through a hydroxymethylation reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl group.

    Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols are used in substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

(1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1-(Aminomethyl)cyclopropyl)(furan-2-yl)methanol: Features a cyclopropyl ring instead of a cyclobutyl ring.

    (1-(Aminomethyl)cyclopentyl)(furan-2-yl)methanol: Features a cyclopentyl ring instead of a cyclobutyl ring.

    (1-(Aminomethyl)cyclohexyl)(furan-2-yl)methanol: Features a cyclohexyl ring instead of a cyclobutyl ring.

Uniqueness

The unique structural feature of (1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol is the presence of a cyclobutyl ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

[1-(aminomethyl)cyclobutyl]-(furan-2-yl)methanol

InChI

InChI=1S/C10H15NO2/c11-7-10(4-2-5-10)9(12)8-3-1-6-13-8/h1,3,6,9,12H,2,4-5,7,11H2

InChI Key

TYCAIPYOFMZYLU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CN)C(C2=CC=CO2)O

Origin of Product

United States

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